9-Phenyl-9H-carbazol-2-amine

Catalog No.
S15859662
CAS No.
M.F
C18H14N2
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Phenyl-9H-carbazol-2-amine

Product Name

9-Phenyl-9H-carbazol-2-amine

IUPAC Name

9-phenylcarbazol-2-amine

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C18H14N2/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H,19H2

InChI Key

RUHPJRFOBUHYIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N

9-Phenyl-9H-carbazol-2-amine is an organic compound that belongs to the carbazole family, characterized by a phenyl substituent at the 9-position and an amine group at the 2-position of the carbazole structure. Its molecular formula is C13H11NC_{13}H_{11}N with a molecular weight of approximately 197.23 g/mol. The compound features a planar structure that contributes to its electronic properties, making it of interest in various fields such as organic electronics and medicinal chemistry.

The chemical reactivity of 9-Phenyl-9H-carbazol-2-amine can be categorized into several types of reactions:

  • Oxidation: The compound can undergo oxidation to form quinone derivatives when treated with strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can occur using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of more reduced amine derivatives.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, depending on the substituents present and the reaction conditions. These reactions are significant for modifying the compound's properties and functionalities .

Research indicates that 9-Phenyl-9H-carbazol-2-amine exhibits notable biological activities, particularly in antimicrobial and anticancer studies. For instance, derivatives of carbazole compounds have shown potential in inhibiting bacterial growth and displaying cytotoxicity against various cancer cell lines. The mechanism often involves interaction with cellular targets, modulating signaling pathways that can lead to apoptosis in cancer cells .

The synthesis of 9-Phenyl-9H-carbazol-2-amine typically involves multi-step organic reactions:

  • Formation of Carbazole Moiety: The initial step involves cyclization of appropriate precursors under acidic or basic conditions to synthesize the carbazole unit.
  • Introduction of Phenyl Group: This is achieved through coupling reactions, such as Suzuki or Stille coupling, utilizing palladium catalysts.
  • Amine Functionalization: The final step involves introducing the amine group at the 2-position, which can be accomplished through reductive amination or direct amination techniques .

9-Phenyl-9H-carbazol-2-amine has several applications across different fields:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for developing new antimicrobial agents and anticancer drugs.
  • Fluorescent Dyes: The compound's fluorescence characteristics make it useful in dye applications for biological imaging and sensors.

Studies on the interaction of 9-Phenyl-9H-carbazol-2-amine with biological macromolecules have provided insights into its mechanism of action. The compound has been shown to bind effectively with certain proteins and receptors, influencing various biological pathways. This interaction can lead to alterations in gene expression and metabolic processes, enhancing its potential as a therapeutic agent .

Several compounds share structural similarities with 9-Phenyl-9H-carbazol-2-amine, which can be compared based on their functional groups and properties:

Compound NameStructure FeaturesUnique Aspects
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amineContains a fluorene moietyEnhanced photophysical properties due to fluorene integration
N-(4-(9-H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amineBiphenyl instead of fluoreneOffers different electronic characteristics
4,4’-Bis(9H-carbazol-9-yl)biphenylTwo carbazole units linked by biphenylPotentially higher stability and unique electronic properties
N,9-Diphenyl-9H-carbazol-3-amineTwo phenyl groups attachedIncreased solubility and altered electronic distribution

The uniqueness of 9-Phenyl-9H-carbazol-2-amine lies in its specific combination of structural features that impart distinct electronic and photophysical characteristics, making it particularly valuable for applications in organic electronics and pharmaceuticals .

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

258.115698455 g/mol

Monoisotopic Mass

258.115698455 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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